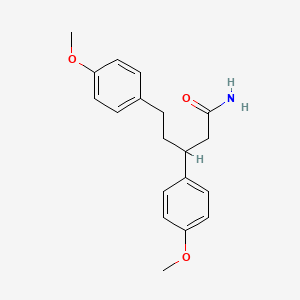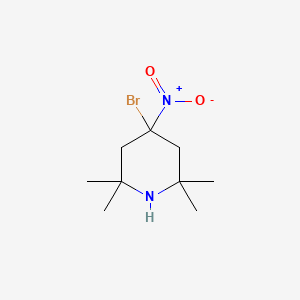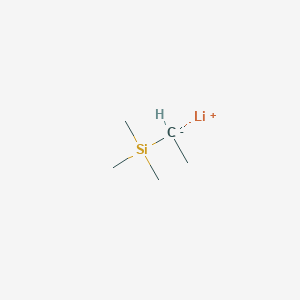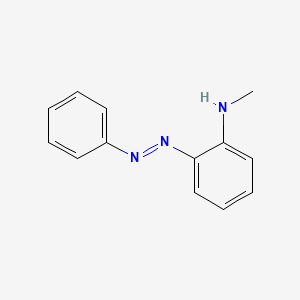
(2,2-Diiodo-1,1-dimethoxyethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-Diiodo-1,1-dimethoxyethyl)benzene is an organic compound with the molecular formula C10H12I2O2. It is characterized by the presence of two iodine atoms and two methoxy groups attached to an ethylbenzene backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Diiodo-1,1-dimethoxyethyl)benzene typically involves the iodination of (1,1-dimethoxyethyl)benzene. One common method is the reaction of (1,1-dimethoxyethyl)benzene with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the process would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(2,2-Diiodo-1,1-dimethoxyethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles, such as halides, amines, or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran at low temperatures.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or amino derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of (1,1-dimethoxyethyl)benzene.
科学的研究の応用
(2,2-Diiodo-1,1-dimethoxyethyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Potential use in the development of radiolabeled compounds for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2,2-Diiodo-1,1-dimethoxyethyl)benzene depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the iodine atoms act as leaving groups, allowing nucleophiles to attack the carbon center. In oxidation reactions, the methoxy groups are converted to carbonyl groups through the transfer of oxygen atoms from the oxidizing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
1,2-Diiodobenzene: Similar in having two iodine atoms attached to a benzene ring but lacks the methoxy groups and ethyl linkage.
(1,1-Dimethoxyethyl)benzene: Similar in having the methoxy groups and ethyl linkage but lacks the iodine atoms.
Benzene, (2,2-dimethoxyethyl)-: Similar in structure but without the iodine atoms.
Uniqueness
(2,2-Diiodo-1,1-dimethoxyethyl)benzene is unique due to the combination of iodine atoms and methoxy groups on the ethylbenzene backbone.
特性
CAS番号 |
74966-71-5 |
|---|---|
分子式 |
C10H12I2O2 |
分子量 |
418.01 g/mol |
IUPAC名 |
(2,2-diiodo-1,1-dimethoxyethyl)benzene |
InChI |
InChI=1S/C10H12I2O2/c1-13-10(14-2,9(11)12)8-6-4-3-5-7-8/h3-7,9H,1-2H3 |
InChIキー |
LRZOAPVOZRNSRW-UHFFFAOYSA-N |
正規SMILES |
COC(C1=CC=CC=C1)(C(I)I)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



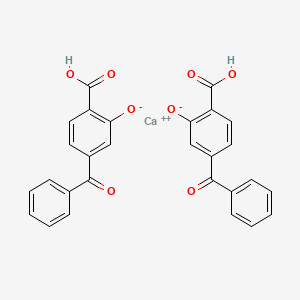
![2-{2-[2-(Prop-2-en-1-yl)phenoxy]ethoxy}ethyl prop-2-enoate](/img/structure/B14442419.png)
![3,8-dimethyl-2,4,7,9-tetrahydro-[1,3]oxazino[6,5-g][1,3]benzoxazine](/img/structure/B14442428.png)
